molecular formula C10H18N4 B1442868 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine CAS No. 1248974-19-7

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

Cat. No.: B1442868
CAS No.: 1248974-19-7
M. Wt: 194.28 g/mol
InChI Key: INDKHEXXHYDJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . The interaction with acetylcholinesterase is crucial as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been observed to bind with other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize its structure within the active sites of these enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring is known to form stable complexes with metal ions, which can inhibit or activate enzymes depending on the context . For example, its binding to acetylcholinesterase involves coordination with the enzyme’s active site residues, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that this compound can maintain its activity over extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may diminish over time due to gradual degradation and metabolic processing .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors, likely due to its inhibitory effects on acetylcholinesterase . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the compound’s overall activity and toxicity . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The distribution pattern of this compound is crucial for its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, affecting its activity and function . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10/h10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDKHEXXHYDJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.